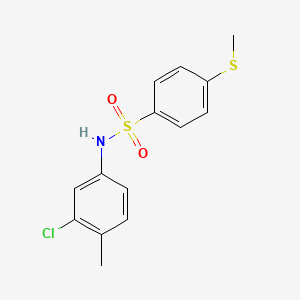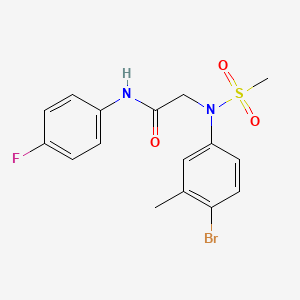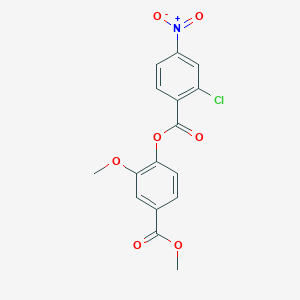![molecular formula C22H25N3O3 B3498975 N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3498975.png)
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide
Descripción general
Descripción
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Inhibition of TYK2 has shown promise in the treatment of autoimmune diseases and certain cancers.
Mecanismo De Acción
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines that play a key role in the immune response. By inhibiting TYK2, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to enhance the antitumor immune response in preclinical models of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide include clinical trials in patients with autoimmune diseases and certain cancers. In addition, further research is needed to better understand the mechanism of action of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide and its potential for combination therapy with other immunomodulatory agents.
Aplicaciones Científicas De Investigación
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in preclinical models and has shown efficacy in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the treatment of certain cancers, such as melanoma and non-small cell lung cancer, by enhancing the antitumor immune response.
Propiedades
IUPAC Name |
N-[5-(morpholine-4-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(17-6-2-1-3-7-17)23-19-16-18(22(27)25-12-14-28-15-13-25)8-9-20(19)24-10-4-5-11-24/h1-3,6-9,16H,4-5,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMTCDLAYUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B3498892.png)

![ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3498908.png)

![3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide](/img/structure/B3498928.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3498935.png)

![7-mesityl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3498940.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3498942.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3498955.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3498961.png)
![methyl 3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3498968.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3498981.png)